
A Comparative Analysis of Allosteric Sites
Targeted by SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMS-929075

Cat. No.: B606268 Get Quote

An Objective Guide for Researchers in Drug Discovery

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged

as a critical target in oncology. Its role in mediating signaling pathways, such as the RAS-

MAPK cascade, makes it a pivotal player in cancer cell proliferation and survival.[1][2][3] The

development of allosteric inhibitors, which bind to a site distinct from the active site, has

provided a promising therapeutic strategy, overcoming the challenges of selectivity associated

with targeting the highly conserved catalytic domain of phosphatases.[4][5][6] This guide

provides a comparative analysis of the allosteric sites targeted by several key SHP2 inhibitors,

presenting supporting experimental data and methodologies to aid researchers in the field.

It is important to note that while the initial topic included BMS-929075, this compound is a

potent allosteric inhibitor of the HCV NS5B replicase palm site and is not a SHP2 inhibitor.[7]

Therefore, this comparison will focus on prominent allosteric SHP2 inhibitors that share a

common binding region.

Allosteric SHP2 inhibitors, such as SHP099, TNO155, RMC-4630, and JAB-3068, function by

stabilizing the auto-inhibited conformation of SHP2.[2][8][9][10] They achieve this by binding to

a tunnel-like allosteric pocket formed at the interface of the N-terminal SH2 (N-SH2), C-terminal

SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains.[4][9][11] This binding

event locks the enzyme in an inactive state, preventing it from adopting the open conformation

required for substrate binding and catalytic activity.[9][11]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b606268?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/33418513/
https://pubmed.ncbi.nlm.nih.gov/27362227/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.0c00249
https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01520
https://www.mdpi.com/1467-3045/47/5/309
https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01170
https://www.benchchem.com/product/b606268?utm_src=pdf-body
https://www.medchemexpress.com/bms-929075.html
https://pubmed.ncbi.nlm.nih.gov/27362227/
https://pubmed.ncbi.nlm.nih.gov/27347692/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00680
https://www.bocsci.com/blog/the-research-progress-in-shp2-and-the-inhibitors/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01520
https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00680
https://pmc.ncbi.nlm.nih.gov/articles/PMC9923835/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00680
https://pmc.ncbi.nlm.nih.gov/articles/PMC9923835/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Comparison of Allosteric SHP2 Inhibitors
The following table summarizes key quantitative data for several well-characterized allosteric

SHP2 inhibitors. This data provides a snapshot of their potency and cellular activity.

Inhibitor Target IC50 (nM)
Cellular
Activity (pERK
IC50, nM)

Binding Site

SHP099 SHP2 71[2] -

Interface of N-

SH2, C-SH2, and

PTP domains[2]

[8]

TNO155 SHP2 11[10] -

Interface of N-

SH2, C-SH2, and

PTP domains[12]

RMC-4630

(RMC-4550)
SHP2 1.55[13]

39 (in PC9 cells)

[13]

Interface of N-

SH2, C-SH2, and

PTP domains[13]

JAB-3068 SHP2 - -

Allosteric

inhibitor of

SHP2[14][15]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are representative protocols for key assays used in the characterization of allosteric

SHP2 inhibitors.

SHP2 Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on SHP2 enzymatic activity.

Enzyme and Substrate Preparation: Recombinant full-length human SHP2 protein is purified.

A synthetic phosphopeptide substrate is used.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/27362227/
https://pubmed.ncbi.nlm.nih.gov/27362227/
https://pubmed.ncbi.nlm.nih.gov/27347692/
https://www.bocsci.com/blog/the-research-progress-in-shp2-and-the-inhibitors/
https://pubmed.ncbi.nlm.nih.gov/32910655/
https://aacrjournals.org/cancerres/article/78/13_Supplement/4878/629325/Abstract-4878-RMC-4550-an-allosteric-inhibitor-of
https://aacrjournals.org/cancerres/article/78/13_Supplement/4878/629325/Abstract-4878-RMC-4550-an-allosteric-inhibitor-of
https://aacrjournals.org/cancerres/article/78/13_Supplement/4878/629325/Abstract-4878-RMC-4550-an-allosteric-inhibitor-of
https://www.axonmedchem.com/3721-jab-3068
https://www.selleckchem.com/products/jab-3068.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor Incubation: SHP2 enzyme is pre-incubated with varying concentrations of the test

inhibitor (e.g., SHP099, TNO155, RMC-4550) in assay buffer for a defined period (e.g., 30

minutes) at room temperature to allow for binding.

Reaction Initiation: The enzymatic reaction is initiated by the addition of the phosphopeptide

substrate.

Signal Detection: The dephosphorylation of the substrate by SHP2 is measured. This can be

done using various methods, such as fluorescence-based assays where the product is

fluorescent, or by detecting the released phosphate.

Data Analysis: The rate of the reaction is determined, and the half-maximal inhibitory

concentration (IC50) is calculated by plotting the percent inhibition against the logarithm of

the inhibitor concentration.

Cellular pERK Inhibition Assay
This assay assesses the ability of an inhibitor to block SHP2-mediated signaling within a

cellular context by measuring the phosphorylation of a downstream effector, ERK.

Cell Culture: A suitable cancer cell line with known dependence on SHP2 signaling (e.g.,

PC9) is cultured under standard conditions.

Compound Treatment: Cells are treated with a range of concentrations of the SHP2 inhibitor

for a specific duration (e.g., 1 hour).

Cell Stimulation: In some cases, cells are stimulated with a growth factor (e.g., EGF) to

activate the receptor tyrosine kinase (RTK) signaling pathway upstream of SHP2.

Cell Lysis: After treatment, cells are lysed to extract total protein.

Western Blotting or ELISA: The levels of phosphorylated ERK (pERK) and total ERK are

quantified using Western blotting or an ELISA-based method.

Data Analysis: The ratio of pERK to total ERK is calculated for each inhibitor concentration.

The cellular IC50 value is determined by plotting the percentage of pERK inhibition against

the logarithm of the inhibitor concentration.
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Visualizing the Allosteric Inhibition of SHP2
The following diagrams illustrate the SHP2 signaling pathway and the mechanism of allosteric

inhibition.
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Caption: Simplified SHP2 signaling pathway downstream of RTK activation.
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Caption: Mechanism of SHP2 allosteric inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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